

Aclidinium Bromide: An In-depth Review of its In Vivo Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of **aclidinium** bromide, a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD). This document synthesizes key data from various clinical studies, details experimental methodologies, and visualizes complex biological and experimental processes to support further research and development in the field of respiratory medicine.

Pharmacokinetic Profile

Aclidinium bromide is administered via inhalation, leading to localized effects in the lungs. Its systemic exposure is low, which is a key feature of its safety profile. The pharmacokinetic properties of **aclidinium** and its metabolites have been characterized in healthy volunteers and COPD patients, including special populations.

Absorption

Following inhalation, **aclidinium** is rapidly absorbed, with approximately 30% of the inhaled dose deposited in the lungs.[1] Systemic bioavailability, however, is low, estimated to be less than 5%.[1][2] Peak plasma concentrations (Cmax) are typically reached within 5 to 15 minutes post-inhalation in both healthy individuals and COPD patients.[1][3]

Distribution



Aclidinium has a volume of distribution of approximately 300 L following intravenous administration. Plasma protein binding is low to moderate, with the acid metabolite showing 87% binding and the alcohol metabolite 15%.

Metabolism

The primary metabolic pathway for **aclidinium** bromide is rapid and extensive hydrolysis of its ester moiety, which occurs both non-enzymatically and enzymatically, primarily by butyrylcholinesterase in the plasma. This hydrolysis results in the formation of two major, pharmacologically inactive metabolites: an alcohol derivative (LAS34823) and a carboxylic acid derivative (LAS34850).

A minor metabolic pathway involves oxidative metabolism, mediated primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6. This pathway leads to the formation of minor hydroxylated derivatives. Due to the rapid and extensive hydrolysis, the potential for clinically significant drug-drug interactions involving the CYP450 system is considered low.

Excretion

Aclidinium and its metabolites are eliminated from the body through both renal and fecal routes. Following intravenous administration of radiolabeled **aclidinium**, approximately 54-65% of the radioactivity is recovered in the urine and 20-33% in the feces. Unchanged **aclidinium** accounts for a very small fraction of the excreted dose (less than 0.1% of an inhaled dose), highlighting its extensive metabolism. The estimated effective half-life of **aclidinium** is approximately 5 to 8 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of **aclidinium** and its metabolites from various clinical studies.

Table 1: Pharmacokinetic Parameters of Aclidinium in Healthy Volunteers and COPD Patients



Populatio n	Dose (μg)	Cmax (pg/mL)	Tmax (h)	AUC (h·pg/mL)	t½ (h)	Referenc e
Healthy Volunteers						
Chinese	400 (single)	-	0.08	-	13.5	_
Chinese	400 (multiple)	-	0.08	-	21.4	
US	400 (multiple, Day 1)	194.2	0.08	324.9	-	_
US	400 (multiple, Day 7)	240.5	-	468.4	-	
Healthy Volunteers	400 (multiple, Day 7)	-	-	-	4.6 - 7.0	
COPD Patients						
Chinese	400/12 (multiple, Day 1)	45.82	0.08	85.45	-	
Chinese	400/12 (multiple, Day 5)	60.86	0.08	168.80	19.42	-
Younger (40-59 yrs)	200 & 400	-	0.17 - 0.25	-	1 - 3	-
Elderly (≥70 yrs)	200 & 400	-	0.17 - 0.25	-	1-3	-



AUC values are presented as AUCT for multiple-dose studies. Dose for Chinese COPD patients is for an **aclidinium**/formoterol combination.

Table 2: Pharmacokinetic Parameters in Special Populations

Population	Dose (µg)	Key Findings	Reference			
Renal Impairment						
Mild to Severe	400 (single)	No significant alteration in plasma PK parameters. Dose adjustment may not be necessary.	_			
Hepatic Impairment						
Not Studied	-	The effects of hepatic impairment on aclidinium pharmacokinetics have not been formally studied.				
Age						
Younger (40-59 yrs) vs. Elderly (≥70 yrs)	200 & 400	Similar linear and time-independent pharmacokinetics. No dose adjustment required.				

Experimental Protocols

The pharmacokinetic and metabolism data for **aclidinium** bromide have been generated through a series of well-controlled clinical trials. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Studies in Humans



- Study Design: Phase I, open-label, single- and multiple-dose studies are typically conducted in healthy volunteers and patients with COPD. Studies often involve randomization and crossover designs. For special populations, such as those with renal impairment, non-randomized, parallel-group designs are employed.
- Drug Administration: **Aclidinium** bromide is administered as a dry powder for inhalation using a multi-dose dry powder inhaler. For intravenous studies to determine absolute bioavailability and metabolism, a solution of **aclidinium** bromide (often radiolabeled) is infused over a short period (e.g., 5 minutes).
- Sample Collection: Blood samples are collected at multiple time points pre- and post-dose to characterize the plasma concentration-time profile. Typical time points include pre-dose, and at 5, 10, 15, 30 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Urine and feces are collected over specified intervals (e.g., 0-24, 24-48 hours) to determine excretion routes and amounts.
- Bioanalytical Method: Plasma and urine concentrations of aclidinium and its metabolites are
 determined using a fully validated liquid chromatography-tandem mass spectrometry (LCMS/MS) method. This technique provides high sensitivity and specificity for quantifying low
 concentrations of the analytes.

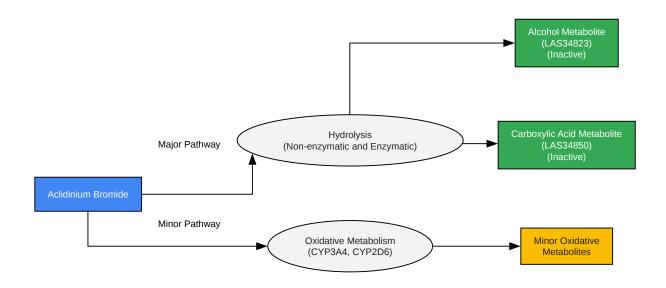
Metabolism Studies

- Radiolabeling: To trace the metabolic fate of **aclidinium**, studies have utilized [14C]-labeled **aclidinium** bromide. Different positions of the molecule, such as the phenyl and glycolyl moieties, are labeled to track the formation of the alcohol and acid metabolites, respectively.
- Metabolite Profiling and Identification: Following administration of the radiolabeled drug, plasma, urine, and fecal samples are analyzed to profile the radioactive components.
 Metabolites are identified and characterized using techniques such as LC-MS/MS.
- In Vitro Studies: To identify the enzymes involved in metabolism, in vitro experiments are conducted using human liver microsomes, hepatocytes, and recombinant P450 enzymes.
 These studies help to elucidate the specific CYP isoforms responsible for the oxidative metabolism of aclidinium.



Visualizations

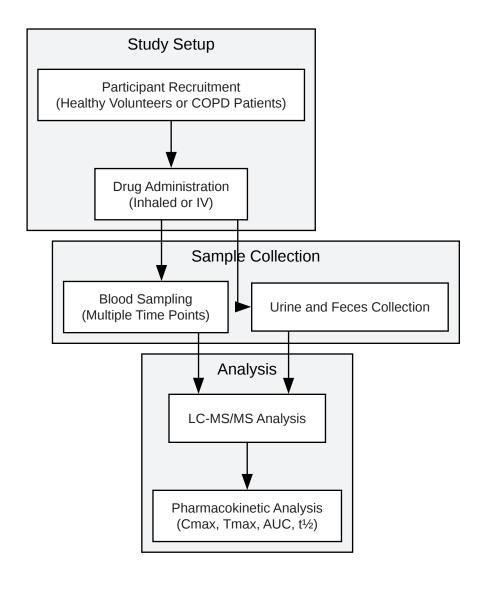
The following diagrams illustrate key pathways and workflows related to **aclidinium** bromide.



Click to download full resolution via product page

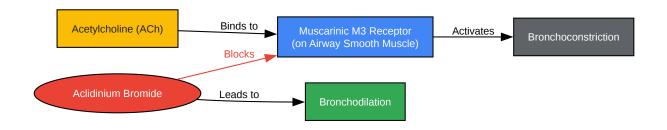
Metabolic Pathway of Aclidinium Bromide.





Click to download full resolution via product page

Typical Experimental Workflow for a Pharmacokinetic Study.



Click to download full resolution via product page



Mechanism of Action of Aclidinium Bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Aclidinium bromide Wikipedia [en.wikipedia.org]
- 2. Safety and tolerability of aclidinium administered intravenously and absolute bioavailability of inhaled aclidinium in healthy male participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of multiple doses of aclidinium bromide administered twice daily in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aclidinium Bromide: An In-depth Review of its In Vivo Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254267#aclidinium-pharmacokinetics-and-metabolism-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com